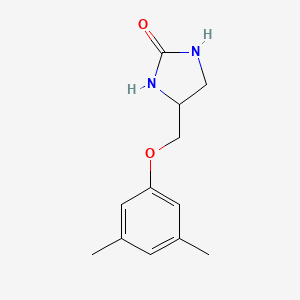
ω-Conotoxin-SO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ω-conotoxin SO-3 is a selective blocker of N-type voltage-sensitive calcium channels. EC50 for ω-conotoxin SO-3 is 0.16 µM (similar to ω-conotoxin MVIIA) on HVA calcium currents. ω-conotoxin SO-3 did not show any inhibiting effects on L-type, P/Q-type and R-type currents at 3 µM concentration. ω-conotoxin SO-3 has no effect on voltage-sensitive sodium currents, delayed rectifier potassium currents and transient outward potassium currents. At 3 µM, the inhibition amounts of HVA ICa was very similar between ω-conotoxin SO-3 and ω-conotoxin MVIIA (~ 32%). Their inhibitory effects are almost fully reversible but their half-time for recovery are different (~ 7.5 min for ω-conotoxin SO-3 and ~ 4.14 min for ω-conotoxin MVIIA). ω-conotoxin SO-3 displays an analgesic potency similar to ω-conotoxin MVIIA in a range of acute and chronic pain models in rodents, but has less adverse effects compared with identical dosages of ω-conotoxin MVIIAinjected intrathecally.
Scientific Research Applications
Neurological Research
ω-Conotoxin-SO3 has been identified as a significant subject in neurological research due to its potent and selective inhibitory effects on N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmission, and their modulation can profoundly impact the treatment of various neurological disorders. For instance, ω-Conotoxin-SO3 demonstrates potent antinociceptive properties, as evidenced in studies involving the rat formalin test, showcasing its potential in managing pain without the development of tolerance, a common issue with many analgesics (Pei-tang, 2010).
Structural Analysis and Homology Modeling
The three-dimensional structure of ω-Conotoxin-SO3, determined by NMR techniques, is crucial for understanding its functional mechanism. This toxin is characterized by a unique structure stabilized by disulfide bridges and a triple-stranded antiparallel β-sheet, highlighting the conservative nature of the backbone conformation among ω-conotoxins. Such structural insights are pivotal for homology modeling and designing therapeutic agents targeting specific neurological pathways (Yong-Bin Yan et al., 2003).
Therapeutic Utility and Patent Landscape
The therapeutic potential of ω-Conotoxin-SO3, alongside other conotoxins, has sparked significant interest, leading to a surge in patent filings. The recognition of these toxins, especially in the context of managing nervous system and neurological disorders, underscores their importance in drug development. The patent landscape highlights the diversity and specificity of conopeptides, particularly those interacting with nicotinic acetylcholine receptors and voltage-gated ion channels, marking a promising area for future pharmaceutical advancements (Robert M. L. Jones et al., 2001).
properties
Molecular Formula |
C100H166N36O31S6 |
|---|---|
Molecular Weight |
2561.00 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Ala-Ala-Gly-Lys-Pro-Cys8-Ser-Arg-Ile-Ala-Tyr-Asn-Cys15-Cys16-Thr-Gly-Ser-Cys20-Arg-Ser-Gly-Lys-Cys25-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys25Length (aa): 25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



